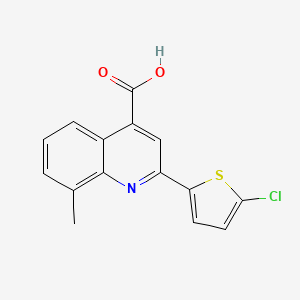
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring system substituted with a chlorothiophene group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate can then be further functionalized with chlorothiophene and carboxylic acid groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The quinoline core can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Substituted quinolines with various functional groups.
Applications De Recherche Scientifique
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : It may serve as a lead compound for the development of new therapeutic agents.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which 2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-(5-Chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid is unique due to its specific structural features, which distinguish it from other quinoline derivatives. Similar compounds include:
Quinoline-4-carboxylic acid: : Lacks the chlorothiophene group.
5-Chlorothiophene derivatives: : Lack the quinoline core.
8-Methylquinoline derivatives: : Lack the chlorothiophene group.
These differences contribute to the compound's distinct chemical and biological properties, making it a valuable subject of research.
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-3-2-4-9-10(15(18)19)7-11(17-14(8)9)12-5-6-13(16)20-12/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTQIPPZBBTIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)
![6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2911531.png)
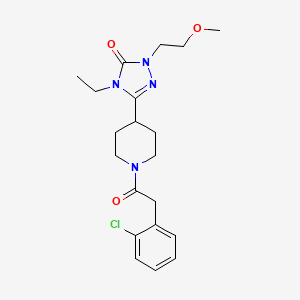
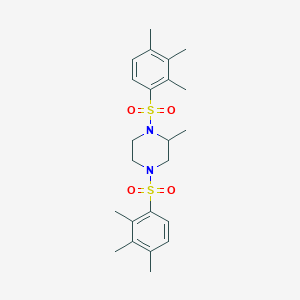
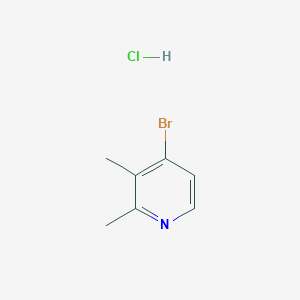
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
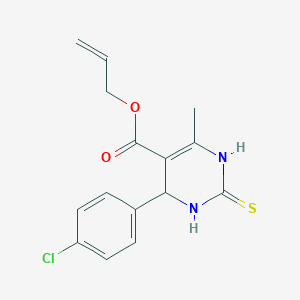
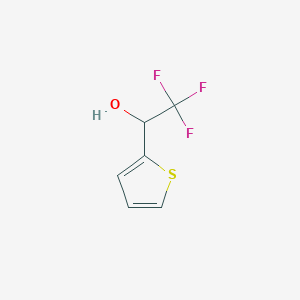
![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)
